4-(1-Hydroxyethyl)benzonitrile
Overview
Description
4-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, where a hydroxyethyl group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(1-Hydroxyethyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction can be carried out in a one-pot method, where benzaldehyde is first converted to benzaldoxime, which is then dehydrated to form benzonitrile. The reaction conditions typically involve the use of an acid catalyst and can be performed at elevated temperatures .
Another method involves the use of ionic liquids as co-solvents and catalysts. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride. This method eliminates the need for metal salt catalysts and simplifies the separation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-Oxoethyl)benzonitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 4-(1-Hydroxyethyl)benzylamine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 4-(1-Oxoethyl)benzonitrile
Reduction: 4-(1-Hydroxyethyl)benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)benzonitrile depends on the specific reaction or application. In general, the hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxyethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(1-Hydroxyethyl)benzylamine: Similar structure but with an amine group instead of a nitrile group.
4-(1-Oxoethyl)benzonitrile: Similar structure but with a carbonyl group instead of a hydroxyethyl group.
Uniqueness
4-(1-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group. This combination of functional groups provides a distinct reactivity profile, making it useful in various synthetic and research applications.
Properties
IUPAC Name |
4-(1-hydroxyethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVOODMMBMCKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342614 | |
Record name | 4-(1-Hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52067-35-3 | |
Record name | 4-(1-Hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-hydroxyethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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